2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile
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Overview
Description
2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a nitrile group at the 6-position and two keto groups at the 2 and 3 positions of the indole ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological and clinical applications .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin with malononitrile in the presence of a base, leading to the formation of the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes and pigments due to its stable structure and reactivity.
Comparison with Similar Compounds
2,3-Dioxoindoline-6-carbonitrile: Similar in structure but lacks the dihydro component.
2,3-Dioxo-1H-indole-5-carbonitrile: Differing by the position of the nitrile group.
Uniqueness: 2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dioxo-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)11-9(13)8(6)12/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYRNTZGIPPDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458568-30-4 |
Source
|
Record name | 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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